The synthesis of 7-Methyl-1H-indazole-5-carbaldehyde can be achieved through several methods, often involving the functionalization of indazole derivatives. One common approach involves the reaction of 1H-indazole with appropriate aldehydes or via the condensation of hydrazones derived from aldehydes and ketones.
The molecular structure of 7-Methyl-1H-indazole-5-carbaldehyde can be described using its InChI code: InChI=1S/C9H8N2O/c1-6-2-7(5-12)3-8-4-10-11-9(6)8/h2-5H,1H3,(H,10,11)
. This representation indicates the presence of:
7-Methyl-1H-indazole-5-carbaldehyde is involved in various chemical reactions due to its functional groups.
The mechanism of action for compounds like 7-Methyl-1H-indazole-5-carbaldehyde often involves its interaction with biological targets through its functional groups.
7-Methyl-1H-indazole-5-carbaldehyde exhibits several notable physical and chemical properties:
7-Methyl-1H-indazole-5-carbaldehyde has numerous applications in scientific research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2